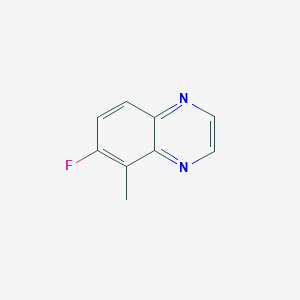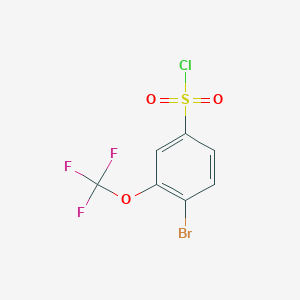![molecular formula C18H29NO4 B14028997 (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-DI-Tert-butyl2-azaspiro[44]non-7-ene-2,3-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate typically involves the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This process is catalyzed by gold (I) and proceeds through a series of tandem reactions, including 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and cycloisomerization . The reaction conditions are generally mild, often carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.
Wissenschaftliche Forschungsanwendungen
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved are often complex and require detailed study to fully understand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar spirocyclic structure and are also of interest in medicinal chemistry.
1-Oxaspiro[3.6]dec-7-ene:
Uniqueness
What sets (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate apart is its specific configuration and the presence of tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H29NO4 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
ditert-butyl (3S)-2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h7-8,13H,9-12H2,1-6H3/t13-/m0/s1 |
InChI-Schlüssel |
FGZRZEJCTAAHER-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2(CC=CC2)CN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC2(CC=CC2)CN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


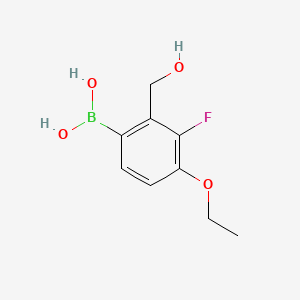
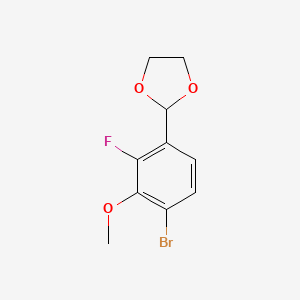
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
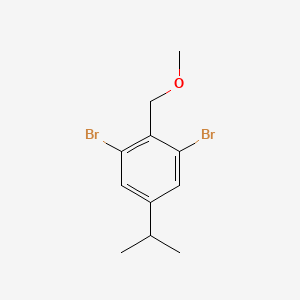
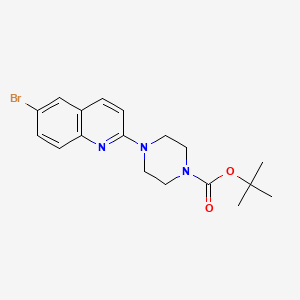
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)

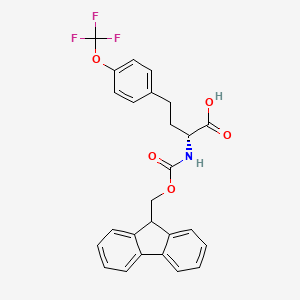

![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
